

Experimental setup for sulfonation of nitrobenzene to produce Metanilic acid

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Compound of Interest

Compound Name: Metanilic acid

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Application Notes and Protocols for the Synthesis of Metanilic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup and protocol for the laboratory-scale synthesis of **metanilic acid** (3-aminobenzenesulfonic acid) from nitrobenzene. The synthesis is a two-step process involving the sulfonation of nitrobenzene to produce m-nitrobenzenesulfonic acid, followed by the reduction of the nitro group to an amine.

Introduction

Metanilic acid is a crucial intermediate in the synthesis of various organic compounds, including azo dyes, pharmaceuticals such as sulfa drugs, and other specialty chemicals.^[1] Its production from nitrobenzene is a classic example of electrophilic aromatic substitution followed by a reduction reaction. This application note outlines a reliable and reproducible laboratory procedure for this synthesis.

Overall Reaction Scheme

The synthesis of **metanilic acid** from nitrobenzene proceeds in two main stages:

- **Sulfonation of Nitrobenzene:** Nitrobenzene is treated with a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce a sulfonic acid group ($-\text{SO}_3\text{H}$) onto the benzene ring, primarily at the meta position, yielding m-nitrobenzenesulfonic acid.
- **Reduction of m-Nitrobenzenesulfonic Acid:** The nitro group of m-nitrobenzenesulfonic acid is then reduced to an amino group ($-\text{NH}_2$) using a reducing agent, typically iron powder in an acidic medium, to produce **metanilic acid**.

Experimental Protocols

Materials and Equipment

Reagents:

- Nitrobenzene ($\text{C}_6\text{H}_5\text{NO}_2$)
- Fuming sulfuric acid (Oleum, 20-30% free SO_3)
- Ice
- Sodium chloride (NaCl)
- Iron powder (fine filings)
- Concentrated hydrochloric acid (HCl)
- Sodium carbonate (Na_2CO_3) or Sodium hydroxide (NaOH) for neutralization
- Deionized water

Equipment:

- Round-bottom flasks (various sizes)
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bars

- Dropping funnel
- Beakers
- Büchner funnel and flask
- Filter paper
- pH paper or pH meter
- Standard laboratory glassware (graduated cylinders, Erlenmeyer flasks, etc.)
- Ice bath

Step 1: Sulfonation of Nitrobenzene to m-Nitrobenzenesulfonic Acid

This procedure is adapted from established industrial and laboratory methods.[\[2\]](#)[\[3\]](#)

Protocol:

- In a fume hood, carefully add 123 g of nitrobenzene to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Cool the flask in an ice-water bath.
- Slowly and with vigorous stirring, add 375 g of oleum (25% free SO_3) from the dropping funnel, maintaining the reaction temperature between 70-100°C.[\[3\]](#) The addition should be controlled to prevent the temperature from exceeding 110°C.[\[3\]](#)
- After the addition is complete, heat the reaction mixture to 110-115°C and maintain this temperature for approximately 30 minutes, or until a small sample of the reaction mixture, when added to water, no longer has the characteristic odor of nitrobenzene.[\[3\]](#)
- Allow the reaction mixture to cool to room temperature.
- In a separate large beaker, prepare a mixture of 500 g of crushed ice and water.

- With careful stirring, slowly pour the cooled reaction mixture onto the ice. This step is highly exothermic and should be performed with caution.
- To the resulting solution, add 200 g of sodium chloride in portions with stirring. This will precipitate the sodium salt of m-nitrobenzenesulfonic acid.[3]
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the precipitated sodium m-nitrobenzenesulfonate by suction filtration using a Büchner funnel and wash the filter cake with a small amount of cold, saturated sodium chloride solution.

Step 2: Reduction of Sodium m-Nitrobenzenesulfonate to Metanilic Acid

This protocol is based on the common method of reducing aromatic nitro compounds using iron in an acidic medium.

Protocol:

- Transfer the moist filter cake of sodium m-nitrobenzenesulfonate to a large three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.
- Add enough water to create a stirrable slurry.
- Heat the mixture to boiling and add a small amount of concentrated hydrochloric acid to create an acidic environment.
- With continuous stirring, gradually add iron powder to the boiling mixture. The amount of iron should be in stoichiometric excess. For industrial processes, a significant excess is used.[4] A lab-scale equivalent would be approximately 2.25 moles of iron per mole of the nitro compound.[4]
- The reaction is exothermic; control the rate of iron addition to maintain a steady reflux. Continue heating and stirring for 2-3 hours, or until the yellow color of the nitro compound disappears.

- Once the reduction is complete, carefully neutralize the hot reaction mixture by adding sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8. This will precipitate iron oxides and hydroxides.
- Filter the hot mixture by suction filtration to remove the iron sludge. The filtrate contains the sodium salt of **metanilic acid**.
- Transfer the filtrate to a clean beaker and acidify with concentrated hydrochloric acid until the pH is acidic (around pH 3-4). **Metanilic acid** will precipitate out as it is least soluble at its isoelectric point.
- Cool the mixture in an ice bath to complete the precipitation.
- Collect the crude **metanilic acid** by suction filtration and wash it with a small amount of cold water.

Purification of Metanilic Acid

The crude **metanilic acid** can be purified by recrystallization.

Protocol:

- Dissolve the crude **metanilic acid** in a minimum amount of hot deionized water.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
- Filter the hot solution by gravity filtration to remove the charcoal and any other insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
- Collect the purified crystals of **metanilic acid** by suction filtration, wash with a small amount of cold deionized water, and allow them to air dry or dry in a desiccator.

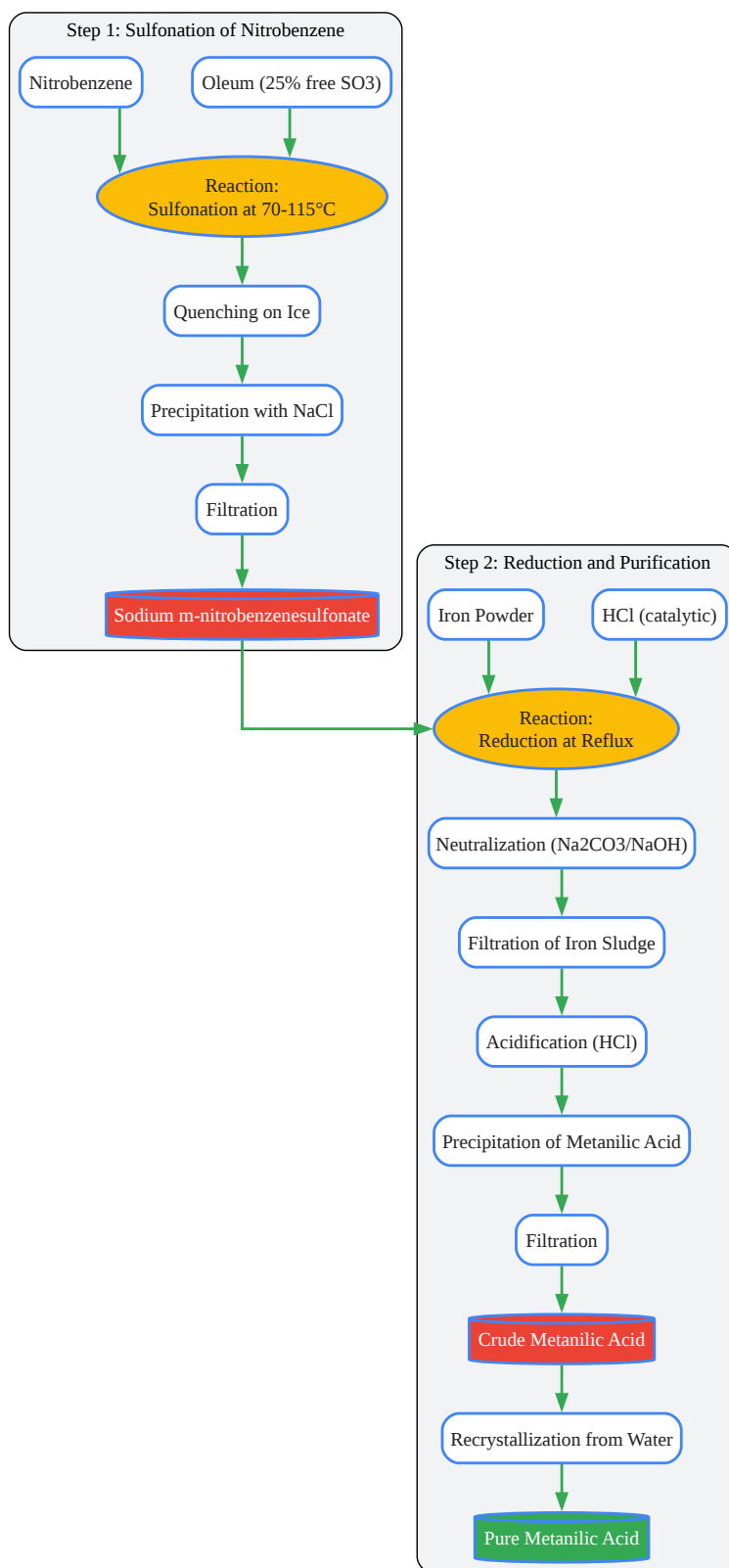
Data Presentation

The following table summarizes the key quantitative data for the synthesis of **metanilic acid**.

Parameter	Sulfonation of Nitrobenzene	Reduction of m-Nitrobenzenesulfonic Acid	Overall Yield
Reactants	Nitrobenzene, Oleum (25% free SO ₃)	Sodium m-nitrobenzenesulfonate, Iron, HCl	-
Stoichiometry	1 eq. Nitrobenzene, ~3 eq. Oleum	1 eq. Sodium m-nitrobenzenesulfonate, >2.25 eq. Iron	-
Reaction Temperature	70-115°C[3]	Boiling (~100°C)	-
Reaction Time	~30 minutes after addition[3]	2-3 hours	-
Yield of Intermediate	-	-	-
Final Product Yield	-	>90% (optimized industrial processes) [5]	High
Purity	-	High after recrystallization	High

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of **metanilic acid**.



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Caption: Experimental workflow for the synthesis of **metanilic acid**.

Safety Precautions

- Nitrobenzene is toxic and readily absorbed through the skin. It is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and work in a well-ventilated fume hood.
- Oleum (fuming sulfuric acid) is extremely corrosive and reacts violently with water. Handle with extreme care, using appropriate PPE.
- The sulfonation reaction is highly exothermic. Proper temperature control is crucial to prevent runaway reactions.
- Concentrated hydrochloric acid is corrosive and has toxic fumes. Handle in a fume hood with appropriate PPE.
- The reduction reaction with iron can be vigorous. Add the iron powder slowly to control the reaction rate.
- Always wear appropriate PPE throughout the entire procedure.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.

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